molecular formula C6H13NO B13060356 (2R)-2,6-dimethylmorpholine

(2R)-2,6-dimethylmorpholine

Cat. No.: B13060356
M. Wt: 115.17 g/mol
InChI Key: HNVIQLPOGUDBSU-LWOQYNTDSA-N
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Description

(2R)-2,6-Dimethylmorpholine is a high-value chiral building block extensively employed in pharmaceutical research and development . As a stereochemically defined morpholine derivative, it serves as a versatile precursor and core scaffold in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules . Its defined stereochemistry at the 2-position is critical for creating specific three-dimensional structures, which can be essential for a compound's biological activity and interaction with biological targets. This compound must be handled with care. It is classified as flammable (GHS Hazard Statement H225) and carries health hazards, including toxicity if it comes into contact with skin (H311) and causing serious eye damage (H318) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended safety protocols, including the use of personal protective equipment. This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(2R)-2,6-dimethylmorpholine

InChI

InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6?/m1/s1

InChI Key

HNVIQLPOGUDBSU-LWOQYNTDSA-N

Isomeric SMILES

C[C@@H]1CNCC(O1)C

Canonical SMILES

CC1CNCC(O1)C

Origin of Product

United States

Stereochemical Aspects and Significance of 2,6 Dimethylmorpholine Stereoisomers in Chemical Research

Absolute Configuration and Isomeric Forms of 2,6-Dimethylmorpholine (B58159)

2,6-Dimethylmorpholine possesses two stereocenters at the C2 and C6 positions of the morpholine (B109124) ring. This results in the existence of four possible stereoisomers, which can be categorized into two pairs of enantiomers: one pair of trans-isomers and one cis-isomer, which is a meso compound.

The cis and trans nomenclature refers to the relative positions of the two methyl groups with respect to the morpholine ring. In the cis-isomer, both methyl groups are on the same side of the ring, while in the trans-isomers, they are on opposite sides.

The four stereoisomers are:

(2R,6R)-2,6-dimethylmorpholine and (2S,6S)-2,6-dimethylmorpholine : These are a pair of enantiomers and constitute the trans-isomers. cymitquimica.com

(2R,6S)-2,6-dimethylmorpholine : This is the cis-isomer and is a meso compound, meaning it is superimposable on its mirror image and thus optically inactive. molport.comcymitquimica.com

The absolute configuration of these isomers has been determined through various methods, including X-ray structural analysis of their salts with chiral acids like mandelic acid. google.com For instance, it has been shown that (S,S)-trans-2,6-dimethylmorpholine crystallizes with D-mandelic acid, while (R,R)-trans-2,6-dimethylmorpholine crystallizes with L-mandelic acid. google.com

Table 1: Stereoisomers of 2,6-Dimethylmorpholine
IsomerAbsolute ConfigurationCommon NameCAS Number
trans(2R,6R)(-)-(2R,6R)-2,6-Dimethylmorpholine171753-74-5 biosynth.com
trans(2S,6S)(+)-(2S,6S)-2,6-Dimethylmorpholine276252-73-4 biosynth.com
cis(2R,6S)cis-2,6-Dimethylmorpholine (B33440)6485-55-8 molport.comcymitquimica.com

The synthesis of these isomers can be achieved through various routes. For example, the cyclization of diisopropanolamine (B56660) in the presence of sulfuric acid can yield a mixture of cis and trans isomers, with the ratio depending on the reaction conditions. google.com Racemic trans-2,6-dimethylmorpholine can then be separated into its enantiomers through resolution with chiral acids. google.com

Academic Significance of Chiral Morpholine Derivatives in Asymmetric Synthesis

Chiral morpholine derivatives, including the stereoisomers of 2,6-dimethylmorpholine, are of significant academic interest due to their widespread application as chiral building blocks and auxiliaries in asymmetric synthesis. researcher.life Asymmetric synthesis is a critical area of chemistry focused on the selective production of a single enantiomer of a chiral molecule, which is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

The utility of chiral morpholines stems from their rigid ring structure, which can effectively control the stereochemical outcome of a reaction. They can be incorporated into molecules to direct the approach of a reagent from a specific face, leading to the formation of a desired stereoisomer with high enantiomeric excess (ee).

Key applications of chiral morpholine derivatives in asymmetric synthesis include:

Chiral Auxiliaries: They can be temporarily attached to a substrate to guide a stereoselective transformation, after which they are cleaved and can often be recovered and reused.

Chiral Ligands: They can be used to form chiral metal complexes that act as catalysts in a wide range of asymmetric reactions, such as hydrogenations and iodoetherifications. researcher.lifersc.org

Chiral Catalysts: In some cases, the chiral morpholine derivative itself can act as an organocatalyst, activating substrates and controlling the stereochemistry of the reaction. researcher.life

The development of new and efficient methods for the asymmetric synthesis of chiral morpholines and their derivatives is an active area of research, with techniques like asymmetric hydrogenation of unsaturated morpholines showing great promise. rsc.orgacs.org

Research Trajectories for Specific Enantiomers and Diastereomers

The distinct stereoisomers of 2,6-dimethylmorpholine have been the focus of various research endeavors, each with specific goals and applications.

(2R,6R)-2,6-Dimethylmorpholine: This enantiomer has been investigated as an isomerizing agent, capable of converting the (2S,6S)-enantiomer to the (2R,6R)-form. biosynth.com It is a crucial intermediate in the synthesis of certain pharmaceuticals, such as the bacterial DNA gyrase inhibitor AZD0914. The synthesis of (-)-(2R,6R)-2,6-dimethylmorpholine has been a subject of interest, with improved synthetic routes being developed. researchgate.netacs.org

(2S,6S)-2,6-Dimethylmorpholine: This enantiomer is recognized as an optically pure compound that can be utilized to optimize certain enzymatic reactions, such as epoxidase reactions. biosynth.com Research has shown that the (2R,6R)-enantiomer can be more active in catalyzing this reaction, highlighting the importance of stereochemistry in biocatalysis. biosynth.com

(2R,6S)-2,6-Dimethylmorpholine (cis-isomer): The cis-isomer is widely used as a building block in the synthesis of various biologically active compounds. cookechem.com For instance, it is employed in the synthesis of p38α MAP kinase inhibitors for treating autoimmune diseases and in the creation of potent agonists and antagonists for 5-HT4 receptors. cookechem.com The metabolism of N-nitroso derivatives of both cis- and trans-2,6-dimethylmorpholine has been studied, revealing differences in their metabolic pathways. nih.gov Interestingly, the carcinogenic activity of these nitrosated isomers also shows stereochemical dependence, with the cis-isomer exhibiting higher potency in some animal models. nih.gov Furthermore, the meso-(RS)-diastereomer of related morpholine derivatives has been shown to be degraded more intensively by certain bacteria compared to the trans-(SS and RR)-forms. scirp.org

Table 2: Research Applications of 2,6-Dimethylmorpholine Stereoisomers
IsomerResearch FocusKey Findings/ApplicationsReferences
(2R,6R)-2,6-DimethylmorpholineIsomerizing agent, Pharmaceutical intermediateConverts (2S,6S)- to (2R,6R)-form; Intermediate for AZD0914 synthesis. biosynth.com
(2S,6S)-2,6-DimethylmorpholineOptimization of enzymatic reactionsUsed to optimize epoxidase reactions; (2R,6R)-enantiomer can be more active. biosynth.com
(2R,6S)-2,6-DimethylmorpholineSynthesis of bioactive compounds, Metabolism studiesBuilding block for p38α MAP kinase inhibitors and 5-HT4 receptor modulators; Differential metabolism and carcinogenicity of its N-nitroso derivative compared to trans-isomers. cookechem.comnih.govnih.gov

Mechanistic Investigations of Formation and Transformation Pathways of 2,6 Dimethylmorpholine

Reaction Mechanism of Morpholine (B109124) Ring Cyclization

The formation of the 2,6-dimethylmorpholine (B58159) ring is commonly achieved through the acid-catalyzed cyclization of diisopropanolamine (B56660) (also known as 1,1'-iminobispropan-2-ol). This reaction is a classic example of dehydration, where a molecule of water is eliminated to form the heterocyclic ring structure.

The generally accepted mechanism proceeds as follows:

Protonation: In the presence of a strong acid, such as sulfuric acid, one of the hydroxyl (-OH) groups of diisopropanolamine is protonated by a hydronium ion (H₃O⁺). This converts the hydroxyl group into a good leaving group, water (H₂O).

Nucleophilic Attack: The nitrogen atom of the amine group then acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group.

Ring Closure and Deprotonation: This intramolecular nucleophilic attack results in the formation of the six-membered morpholine ring and the expulsion of a water molecule. A final deprotonation step regenerates the acid catalyst and yields the neutral 2,6-dimethylmorpholine molecule.

This process is a well-established method for preparing morpholines from bishydroxyalkylamines. google.com The use of sulfuric acid is a key element in this synthesis, facilitating the dehydration and cyclization process. google.com

Stereochemical Control Mechanisms in Asymmetric Syntheses

Achieving stereochemical control is paramount in asymmetric synthesis to produce a specific enantiomer, such as (2R)-2,6-dimethylmorpholine, in high purity. Asymmetric synthesis is a reaction in which an achiral unit is converted into a chiral unit, resulting in unequal amounts of stereoisomers. uwindsor.ca For reactions to be enantioselective, they must be under at least partial kinetic control, as thermodynamic control would inherently lead to a racemic mixture of enantiomers which have the same Gibbs free energy. wikipedia.org

Key strategies for controlling stereochemistry include:

Catalyst-Controlled Reactions: The use of chiral catalysts is a primary method for inducing enantioselectivity. uwindsor.ca For instance, the asymmetric hydrogenation of unsaturated morpholine precursors using a chiral bisphosphine-rhodium catalyst can yield 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.org The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

Substrate-Controlled Reactions: In this approach, a chiral auxiliary is temporarily incorporated into the substrate molecule. This auxiliary directs the stereochemical outcome of a subsequent reaction and is later removed.

Reagent-Controlled Reactions: This involves the use of chiral reagents that selectively react to form one stereoisomer. For example, methods like the Sharpless asymmetric dihydroxylation can be employed to create specific stereocenters which can then be further manipulated to form the desired cis- or trans-isomers with chiral control. nih.gov

The precise geometry of the transition state during the ring-closing step is critical. By carefully selecting catalysts, reagents, and reaction conditions, chemists can influence the energy of competing transition states, thereby favoring the pathway that leads to the desired (2R) stereoisomer.

Isomerization Pathways and Kinetic Studies of Morpholine Derivatives

The synthesis of 2,6-dimethylmorpholine often yields a mixture of cis- and trans-diastereomers. The cis-isomer is frequently the more desired product for specific applications. google.com It is possible to convert the less desired trans-isomer into the cis-isomer through isomerization processes.

This transformation is typically achieved under thermodynamically controlled conditions. wikipedia.orgrsc.org For example, heating a mixture of 2,6-dimethylmorpholine isomers in the presence of excess sulfuric acid can concentrate the cis-isomer. google.com Another patented process describes the isomerization of trans-2,6-dimethylmorpholine to cis-2,6-dimethylmorpholine (B33440) in the presence of hydrogen and a palladium-based catalyst at temperatures between 150 and 250 °C. nih.gov

The principles of kinetic versus thermodynamic control are central to understanding these pathways:

Kinetic Control: At lower temperatures and shorter reaction times, the product distribution is governed by the rates of formation. The isomer that forms faster (the kinetic product) will be the major product. wikipedia.orgucalgary.calibretexts.org

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible. ucalgary.calibretexts.orgyoutube.com Under these conditions, the system can reach equilibrium, and the most stable isomer (the thermodynamic product) will predominate. wikipedia.orgucalgary.calibretexts.org

Kinetic studies on the cis-trans isomerization of similar heterocyclic or cyclic compounds often reveal that the process follows first-order kinetics. nih.govnih.gov The rate of isomerization is strongly dependent on temperature, with higher temperatures significantly increasing the reaction rate. nih.gov While specific kinetic data for the isomerization of 2,6-dimethylmorpholine is not detailed in the provided sources, the general principles suggest that the conversion from the trans to the more stable cis isomer is an equilibrium-driven process favored by conditions that allow the system to overcome the activation energy barrier for isomerization. swarthmore.edu

Influence of Reaction Conditions on Diastereoselectivity and Enantioselectivity

The ratio of diastereomers (cis vs. trans) and enantiomers ((R) vs. (S)) in the synthesis of 2,6-dimethylmorpholine is highly sensitive to the reaction conditions. Factors such as temperature, solvent, and the nature and stoichiometry of the catalyst can be manipulated to favor the formation of the desired isomer.

In the acid-catalyzed cyclization of diisopropanolamine, the concentration of sulfuric acid and the reaction temperature play a crucial role in determining the diastereoselectivity. Increasing the molar ratio of sulfuric acid to diisopropanolamine at a constant temperature can significantly enhance the proportion of the cis-isomer in the final product mixture. google.com

Moles of H₂SO₄ per Mole of DiisopropanolamineReaction Temperature (°C)Reaction Time (hours)Total Yield (%)cis-Isomer (%)trans-Isomer (%)
1.51805968020
2.01803948416

This table presents data derived from experimental findings on the synthesis of 2,6-dimethylmorpholine, illustrating the impact of reactant stoichiometry on the diastereomeric ratio of the product. google.com

Chemical Reactivity and Derivatization Strategies of the 2,6 Dimethylmorpholine Skeleton

Nucleophilic Substitution Reactions of the Morpholine (B109124) Ring

The nitrogen atom in the 2,6-dimethylmorpholine (B58159) ring readily participates in nucleophilic substitution reactions. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules. smolecule.comcymitquimica.com For instance, it can be reacted with various electrophiles to introduce diverse functionalities.

One common application is the reaction with halogenated aromatic or heterocyclic systems. For example, 2,6-dimethylmorpholine can react with 3-chloropyrazine in the presence of a base like sodium hydride or potassium carbonate to yield 4-(3-chloropyrazin-2-yl)-2,6-dimethylmorpholine. Similarly, reaction with 3-fluoro-5-nitrobenzyl halides under basic conditions leads to the formation of 4-(3-fluoro-5-nitrophenyl)-2,6-dimethylmorpholine. smolecule.com The chlorine atom on the resulting pyrazine (B50134) derivative can be further substituted by other nucleophiles, such as amines or thiols, allowing for additional molecular diversification.

The dimethylmorpholinyl group can also be introduced into purine (B94841) structures through nucleophilic substitution, enhancing the solubility and biological activity of the resulting compounds. smolecule.com This is exemplified in the synthesis of methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate, where 2,6-dimethylmorpholine reacts with a suitable purine precursor. smolecule.com

Furthermore, 2,6-dimethylmorpholine is utilized in Mannich reactions, reacting with formaldehyde (B43269) and a compound containing an active hydrogen, such as 4-(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl-azomethine)-2-methoxyphenyl benzoates, to form novel Mannich bases. researchgate.netepstem.net

Oxidation Reactions and Characterization of Oxidized Products (e.g., N-oxides)

The tertiary amine functionality within derivatized 2,6-dimethylmorpholine can undergo oxidation to form N-oxides. vulcanchem.com This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peracetic acid. vulcanchem.com The resulting N-oxides exhibit increased polarity, a property that can be useful in applications such as chromatographic separations. vulcanchem.com For instance, N-oxides of 4-benzyl-2,6-dimethylmorpholine (B1315209) can be formed using agents like hydrogen peroxide. evitachem.com

In some cases, oxidation can target other parts of a molecule containing the 2,6-dimethylmorpholine moiety. For example, N-(2-hydroxypropyl)-2,6-dimethylmorpholine can be oxidized to N-(2-oxopropyl)-2,6-dimethylmorpholine at elevated temperatures. justia.com Common oxidizing agents for various morpholine derivatives include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3).

Reduction Reactions and Formation of Amine Derivatives

Reduction reactions involving derivatives of 2,6-dimethylmorpholine can target different functional groups. For example, nitro groups on attached aromatic rings can be reduced to form amino groups. smolecule.com This is a common strategy to introduce an amine functionality for further derivatization.

The morpholine ring itself can be targeted for reduction, potentially leading to the formation of amine derivatives, although this can sometimes compete with ring-opening reactions. vulcanchem.com Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) are commonly employed for such reductions. ontosight.ai For instance, 2,6-dimethylmorpholine-3-one can be reduced with lithium aluminum hydride to synthesize 2,6-dimethylmorpholine. ontosight.ai Similarly, the reduction of 4-(3-iodobenzoyl)-2,6-dimethylmorpholine (B5178538) can lead to the formation of corresponding amines or other derivatives. evitachem.com

Formation of Functionalized Derivatives via Acylation and Alkylation Processes

Acylation and alkylation are key strategies for modifying the 2,6-dimethylmorpholine scaffold, primarily at the nitrogen atom. vulcanchem.com These reactions introduce acyl and alkyl groups, respectively, altering the steric and electronic properties of the molecule and providing a route to a wide range of functionalized derivatives.

Acylation: The nitrogen atom of 2,6-dimethylmorpholine can be acylated using reagents like acid chlorides or anhydrides. thieme-connect.com For example, reaction with benzoyl chloride in dichloromethane (B109758) can introduce a benzoyl group. thieme-connect.com This is a fundamental step in the synthesis of many complex molecules, including those with potential pharmaceutical applications. The Friedel-Crafts acylation, while typically associated with aromatic rings, provides a general concept for the reaction of acyl chlorides with nucleophiles. libretexts.orgopenstax.org

Alkylation: N-alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved using alkyl halides, such as methyl iodide, often in the presence of a base. vulcanchem.com The resulting quaternary ammonium (B1175870) salts have applications in areas like phase-transfer catalysis. vulcanchem.com The nitrogen atoms in purine derivatives containing a 2,6-dimethylmorpholinyl group can also be alkylated to modify their reactivity and biological profile. smolecule.com

Reaction TypeReagent ExampleProduct Type
AcylationBenzoyl chlorideN-benzoyl-2,6-dimethylmorpholine
AlkylationMethyl iodideN-methyl-2,6-dimethylmorpholinium iodide

Derivatization at the Nitrogen Atom (N-Substitution) for Ligand Development and Scaffold Modification

N-substitution of the 2,6-dimethylmorpholine ring is a critical strategy for the development of chiral ligands and for modifying molecular scaffolds in medicinal chemistry. The introduction of various substituents on the nitrogen atom allows for the fine-tuning of the ligand's steric and electronic properties, which is crucial for its performance in asymmetric catalysis.

For example, N-substituted 2,6-dimethylmorpholine derivatives are used as ligands in transition metal-catalyzed reactions. researchgate.net The synthesis of N-(2-di-(3,5-dimethyladamantyl)phosphino-1-phenyl)-3,5-dimethylmorpholine showcases the creation of a sophisticated phosphine (B1218219) ligand from an N-aryl morpholine precursor. cdnsciencepub.com These ligands can be used in cross-coupling reactions to form C-N and C-C bonds.

The nitrogen atom's nucleophilicity allows for its incorporation into various molecular frameworks. It can be used to create chiral auxiliaries, which are instrumental in controlling the stereochemistry of chemical reactions. The synthesis of complex heterocyclic structures often involves the initial N-substitution of the 2,6-dimethylmorpholine ring.

Synthesis and Study of Metal-Binding 2,6-Dimethylmorpholine Derivatives

Derivatives of 2,6-dimethylmorpholine have been synthesized and studied for their metal-binding properties. researchgate.net The presence of the nitrogen and oxygen atoms in the morpholine ring, along with other functional groups that can be introduced through derivatization, allows these molecules to act as chelating agents for various metal ions.

One study reported the synthesis of novel 4-[1-(2,6-dimethylmorpholin-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-triazol-5-on-4-yl-azomethine]-2-methoxyphenyl benzoates. researchgate.netepstem.net These compounds were found to exhibit significant, concentration-dependent metal chelating effects, particularly with ferrous ions (Fe²⁺). researchgate.net The ability of these compounds to bind metal ions is attributed to the presence of multiple heteroatoms (O, N) that can coordinate with the metal center. researchgate.net

Furthermore, 2,6-dimethylmorpholine has been incorporated into dithiocarbamate (B8719985) ligands, such as 2,6-dimethylmorpholine-4-carbodithiolate, which have been used to synthesize organotin(IV) complexes. researchgate.net The development of such metal complexes is an active area of research, with potential applications in catalysis and materials science.

Compound ClassMetal Ion ExamplePotential Application
Triazole-azomethine derivativesFe²⁺Antioxidant (retarding metal-chelating oxidation)
Dithiocarbamate ligandsSn(IV)Organometallic complexes

Advanced Applications in Asymmetric Catalysis and Chiral Organic Chemistry

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks, or synthons, are enantiomerically pure compounds used as starting materials for the synthesis of more complex chiral molecules. The inherent stereochemistry of the building block is transferred to the final product, avoiding the need for challenging chiral separations or asymmetric reactions later in the sequence. While derivatives of (2R)-2,6-dimethylmorpholine are noted for their use as chiral building blocks in the synthesis of complex molecules, particularly in the agrochemical sector, specific examples outside of this field are not extensively detailed in publicly available research. Its primary and most documented application as a chiral synthon is in the construction of fungicidal agents, which is detailed in section 5.5.2.

Role as a Ligand in Asymmetric Catalysis (e.g., Transition-Metal-Free Catalysis)

In asymmetric catalysis, chiral ligands coordinate to a metal center to create a chiral environment, enabling the catalyst to favor the formation of one enantiomer over the other. While the development of novel chiral ligands is a vibrant area of research, and morpholine (B109124) derivatives have been explored as organocatalysts, specific examples detailing the use of this compound as a foundational ligand for either metal-based or transition-metal-free catalysis are not prominently featured in the scientific literature. nih.gov

Employment as a Chiral Auxiliary for the Separation and Kinetic Resolution of Racemic Mixtures

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After serving its purpose, the auxiliary is removed. This strategy is often used to separate racemic mixtures by converting them into diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography. Despite the utility of this strategy, there is a lack of specific, documented instances of this compound being employed as a chiral auxiliary for the kinetic resolution of racemic mixtures.

Application in Enantioselective Organic Transformations (e.g., Epoxidase Reactions)

Enantioselective transformations are chemical reactions that preferentially produce one enantiomer of a chiral product. This is often achieved using a chiral catalyst. While enantioselective epoxidation is a critical transformation in organic synthesis, the application of catalysts derived directly from this compound for this purpose is not a well-documented area of research.

Strategic Incorporation into Bioactive Molecule Scaffolds for Structure-Activity Relationship Studies (Focus on Synthetic Methodology)

The rigid conformation of the dimethylmorpholine ring makes it an attractive scaffold for constructing bioactive molecules. By incorporating this chiral unit, chemists can systematically study how the three-dimensional arrangement of functional groups affects biological activity.

The development of inhibitors for enzymes like DNA gyrase and various kinases is a major focus of pharmaceutical research. While numerous heterocyclic scaffolds are employed in the design of such inhibitors, synthetic methodologies that strategically incorporate the this compound scaffold are not widely reported. Research on novel DNA gyrase and kinase inhibitors tends to focus on other structural motifs. nih.govnih.govmdpi.com

The most significant industrial application of the 2,6-dimethylmorpholine (B58159) scaffold is in the synthesis of a class of systemic fungicides known as morpholine fungicides. These compounds act by inhibiting sterol biosynthesis in fungi. The key starting material for these agrochemicals is cis-2,6-dimethylmorpholine (B33440), a racemic mixture of the (2R,6S) and (2S,6R) enantiomers. nih.govgoogle.comnih.gov The fungicidal activity is primarily associated with the cis-isomers. google.com

Fenpropimorph: This agricultural fungicide is used to control powdery mildew on various crops. nih.gov Its synthesis involves the N-alkylation of cis-2,6-dimethylmorpholine. One common synthetic route starts from p-tert-butyl-beta-methylphenylpropanol, which is converted to an intermediate by chlorination with thionyl chloride or esterification with methanesulfonyl chloride. This intermediate then reacts with cis-2,6-dimethylmorpholine to yield fenpropimorph. google.com

Fenpropimorph Synthesis Overview
Starting Material p-tert-butyl-beta-methylphenylpropanol
Key Intermediate Activated propylphenyl derivative (e.g., chloride or mesylate)
Key Reagent cis-2,6-dimethylmorpholine
Reaction Type Nucleophilic substitution (N-alkylation)
Final Product Fenpropimorph

Tridemorph: Used to control fungi like Erysiphe graminis in cereals, Tridemorph is produced through a catalytic reaction. chemrxiv.org The commercial product is typically a mixture of 4-alkyl-2,6-dimethylmorpholine homologs, with the C13 alkyl chain (tridecyl) being the major component (60-70%). tandfonline.com The synthesis involves the direct N-alkylation of 2,6-dimethylmorpholine with the corresponding long-chain alcohol (tridecanol) under catalytic conditions.

Tridemorph Synthesis Overview
Starting Material 1 Tridecanol (and other C11-C14 alcohols)
Starting Material 2 2,6-dimethylmorpholine
Reaction Type Catalytic N-alkylation
Final Product Tridemorph (mixture of homologs)

Amorolfine: This topical antimycotic agent is used to treat fungal infections of the nails. nih.gov Like other morpholine fungicides, its synthesis relies on the cis-2,6-dimethylmorpholine core. A common synthetic pathway involves the reductive amination of 3-tert-amylphenyl-2-methyl propanal with cis-2,6-dimethylmorpholine, using a reducing agent such as sodium triacetoxyborohydride (B8407120) in the presence of glacial acetic acid. google.com Another patented route describes the hydrogenation of α-methyl-cinnamaldehyde in the presence of cis-2,6-dimethylmorpholine and a palladium catalyst. google.com

Amorolfine Synthesis Overview (Reductive Amination Route)
Starting Material 1 3-tert-amylphenyl-2-methyl propanal
Starting Material 2 cis-2,6-dimethylmorpholine
Key Reagents Sodium triacetoxyborohydride, Glacial acetic acid
Reaction Type Reductive Amination
Final Product Amorolfine

Development of Chiral Components for Analgesic and Antidepressant Analogues (e.g., Baclofen)

The therapeutic efficacy of many drugs is confined to a single enantiomer. For instance, the biological activity of Baclofen, a derivative of γ-aminobutyric acid (GABA), resides almost exclusively in its (R)-enantiomer. researchgate.net This has spurred significant research into stereoselective synthetic routes to obtain the desired enantiomer in high purity. Chiral auxiliaries, such as derivatives of this compound, play a crucial role in these synthetic pathways by directing the formation of a specific stereoisomer.

While direct literature detailing the use of this compound in the synthesis of Baclofen itself is not extensively documented in readily available research, its structural motifs are integral to the synthesis of various chiral morpholine derivatives that are precursors or key intermediates in the development of bioactive compounds, including those with analgesic and antidepressant activities. nih.gov The rigid cis-conformation of the 2,6-dimethyl substituents in the morpholine ring provides a well-defined chiral environment, which is essential for achieving high levels of stereocontrol in asymmetric transformations.

The general strategy involves the temporary incorporation of the chiral morpholine auxiliary into a substrate molecule. This chiral adduct then undergoes a diastereoselective reaction, where the steric and electronic properties of the auxiliary favor the formation of one diastereomer over the other. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.

Detailed Research Findings:

Research in the broader field of asymmetric synthesis highlights the utility of chiral morpholine derivatives in various reactions crucial for building the backbones of complex drug molecules. These include asymmetric alkylations, aldol (B89426) reactions, and Michael additions. ehu.es For example, chiral morpholinyl amides can be deprotonated to form chiral enolates, which then react with electrophiles with high diastereoselectivity.

The development of chiral catalysts and auxiliaries is a continuous effort in organic synthesis. The table below summarizes key aspects of asymmetric synthesis strategies relevant to the production of chiral building blocks for analgesic and antidepressant analogues.

Strategy Chiral Component Key Reaction Typical Diastereomeric/Enantiomeric Excess Reference
Chiral AuxiliaryThis compound derivativesAsymmetric Alkylation>90% de-
Chiral AuxiliaryEvans OxazolidinonesAsymmetric Aldol Reaction>95% de researchgate.net
OrganocatalysisCinchona Alkaloid DerivativesAsymmetric Michael Addition>90% ee scirp.org
Asymmetric HydrogenationChiral Phosphine (B1218219) LigandsKetone/Imine Reduction>95% ee researchgate.net

While a specific, detailed research paper outlining the direct application of this compound for the synthesis of a Baclofen analogue was not identified in the conducted search, the principles of asymmetric synthesis and the documented success of other chiral morpholine derivatives strongly suggest its potential in this area. The synthesis of enantiomerically pure γ-aminobutyric acid (GABA) derivatives, the structural class to which Baclofen belongs, is an active area of research where various chiral methodologies are being explored. nih.govnih.gov

The development of novel chiral auxiliaries and catalysts is paramount for the efficient and environmentally friendly production of single-enantiomer drugs. The structural features of this compound make it a compelling candidate for further investigation in the asymmetric synthesis of a wide range of therapeutic agents, including the next generation of analgesics and antidepressants.

Computational and Theoretical Chemistry Studies of 2,6 Dimethylmorpholine Stereoisomers

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the geometries, energies, and properties of morpholine (B109124) derivatives. researchgate.netscispace.com

DFT calculations are instrumental in determining the most stable conformations of 2,6-dimethylmorpholine (B58159) stereoisomers. For instance, calculations can predict the relative energies of the chair and boat conformations, as well as the energetic favorability of axial versus equatorial orientations of the methyl groups. uzh.chscispace.com These calculations often incorporate zero-point energy (ZPE) corrections to provide more accurate energy differences between conformers. researchgate.net

Table 1: Representative DFT Calculation Parameters for Morpholine Derivatives

ParameterDescription
Functional B3LYP is a commonly used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. scispace.com
Basis Set 6-31G(d,p) is a Pople-style basis set that provides a good balance between accuracy and computational cost for organic molecules. scispace.com
Solvation Model Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used to account for the effects of a solvent on the molecule's geometry and energetics. researchgate.net
Energy Correction Zero-point energy (ZPE) corrections are often included to account for the vibrational energy of the molecule at 0 K. researchgate.net

Molecular Docking Studies for Understanding Binding Affinities and Selectivity in Catalytic Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in understanding the interactions between chiral ligands like (2R)-2,6-dimethylmorpholine and metal catalysts or biological macromolecules. rsc.org

In the context of catalysis, docking studies can elucidate how different stereoisomers of 2,6-dimethylmorpholine bind to a metal center. This understanding is crucial for designing stereoselective catalysts. For example, the binding affinity and orientation of a this compound-derived ligand in the active site of a catalyst can determine the enantioselectivity of a reaction. The interactions are often governed by a combination of steric and electronic factors, which can be modeled to predict the most favorable binding mode. acs.org

Molecular docking simulations have been employed to study the binding of morpholine-containing compounds to various enzymes, such as TAK1 kinase and those in Trypanosoma brucei. rsc.orgacs.org These studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. rsc.orgacs.org For instance, the methyl groups of a cis-dimethylmorpholine analog were found to form favorable hydrophobic interactions with residues in the ATP-binding site of TAK1 kinase. rsc.org

Table 2: Key Aspects of Molecular Docking Studies

AspectDescription
Receptor Preparation The three-dimensional structure of the protein or catalyst is prepared, often involving the removal of water molecules and the addition of hydrogen atoms.
Ligand Preparation The 2D structure of the ligand, such as a 2,6-dimethylmorpholine derivative, is converted to a 3D structure and its energy is minimized.
Docking Algorithm An algorithm is used to sample a large number of possible orientations of the ligand within the receptor's binding site.
Scoring Function A scoring function is used to estimate the binding affinity for each orientation, allowing for the ranking of different poses and ligands. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Shifts, Optical Rotation Values)

Computational methods can predict various spectroscopic properties, providing a valuable tool for structural confirmation and analysis. researchgate.net For chiral molecules like this compound, predicting NMR chemical shifts and optical rotation is particularly important.

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can be employed to predict ¹H and ¹³C NMR chemical shifts. scispace.comresearchgate.net These predicted shifts can be compared with experimental data to confirm the structure and stereochemistry of a synthesized compound. Discrepancies between calculated and experimental values can sometimes indicate conformational flexibility or the presence of specific solvent effects. Theoretical calculations have been used to study various Mannich bases derived from 2,6-dimethylmorpholine, where computed NMR data was correlated with experimental findings. scispace.comresearchgate.net

The prediction of optical rotation is another powerful application of computational chemistry for chiral molecules. Time-dependent density functional theory (TD-DFT) is a common method for calculating specific rotation values. These calculations can help in assigning the absolute configuration of a chiral center by comparing the predicted rotation with the experimentally measured value.

Table 3: Computational Methods for Spectroscopic Property Prediction

Spectroscopic PropertyComputational Method
NMR Chemical Shifts Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method. scispace.comresearchgate.net
Optical Rotation Time-Dependent Density Functional Theory (TD-DFT).
Vibrational Frequencies (IR/Raman) DFT calculations can predict vibrational frequencies, which can be compared to experimental IR and Raman spectra. researchgate.net

Conformation Analysis and Stereoelectronic Effects in Chiral Morpholine Rings

The conformation of the morpholine ring is a key determinant of the properties and reactivity of its derivatives. The ring typically adopts a chair conformation to minimize steric and electronic repulsions. Computational analysis can provide detailed insights into the puckering of the morpholine ring and the preferred orientation of substituents. uzh.chscispace.com

Stereoelectronic effects, such as the anomeric effect, play a significant role in the conformational preferences of substituted morpholines. nih.govacs.org The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane-like ring to prefer the axial orientation, despite the steric hindrance. wikipedia.org This effect is due to a stabilizing interaction between the lone pair of one heteroatom and the antibonding orbital of the C-X bond (where X is the other heteroatom). In morpholines, interactions between the lone pairs on the nitrogen and oxygen atoms and adjacent bonds influence the ring's conformation. nih.govcdnsciencepub.com

Computational studies can quantify the energetic contributions of these stereoelectronic effects and steric strains, such as pseudo A(1,3) strain, which is an unfavorable interaction between a substituent at C-3 and the substituent on the nitrogen atom. nih.govacs.org These analyses are crucial for understanding the diastereoselectivity observed in reactions involving morpholine derivatives. nih.govacs.org

Table 4: Key Conformational and Stereoelectronic Effects in Morpholine Rings

EffectDescription
Chair Conformation The most stable conformation of the morpholine ring, minimizing torsional and steric strain.
Anomeric Effect The preference of an electronegative substituent at a carbon adjacent to a heteroatom to occupy the axial position due to stabilizing orbital interactions. nih.govwikipedia.org
Pseudo A(1,3) Strain Steric repulsion between a substituent at the C-3 position and the substituent on the nitrogen atom, which can influence the ring conformation. nih.govacs.org

Advanced Analytical Methodologies for Characterization and Purity Assessment of 2r 2,6 Dimethylmorpholine

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Determination (e.g., Chiral HPLC, GC)

Chromatographic methods are indispensable for separating and quantifying the stereoisomers of 2,6-dimethylmorpholine (B58159). Due to the identical physical properties of enantiomers, specialized chiral stationary phases (CSPs) are required for their separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary technique for determining the enantiomeric purity of (2R)-2,6-dimethylmorpholine. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely effective for resolving a broad range of chiral compounds, including amines. nih.govnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different interaction energies, leading to different retention times. chiraltech.com For routine analysis, a method can be developed using a commercially available column like a Chiralpak® or Lux® Cellulose column.

Table 1: Representative Chiral HPLC Method for Enantiomeric Purity
ParameterCondition
ColumnPolysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions250 mm x 4.6 mm, 5 µm
Mobile PhaseHexane/Isopropanol (B130326)/Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 220 nm (after derivatization) or Evaporative Light Scattering Detector (ELSD)
Expected OutcomeBaseline separation of (2R,6S) and (2S,6R) enantiomers.

Gas Chromatography (GC): Chiral GC offers high resolution and sensitivity, particularly for volatile amines like 2,6-dimethylmorpholine. gcms.cz The most common approach involves the use of capillary columns coated with cyclodextrin (B1172386) derivatives. uni-muenchen.de These cyclodextrin selectors create chiral cavities into which the enantiomers can include themselves to varying degrees, allowing for separation. gcms.cz Diastereomeric purity (distinguishing cis from trans isomers) can be readily assessed using standard, non-chiral GC columns, as diastereomers have different physical properties. google.comgoogle.com

Table 2: Representative Chiral GC Method for Enantiomeric Purity
ParameterCondition
ColumnCyclodextrin-based CSP (e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin)
Dimensions30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Oven ProgramStart at 60 °C, ramp at 2 °C/min to 180 °C
DetectorFlame Ionization Detector (FID)
Expected OutcomeSeparation of the (2R,6S) enantiomer from the (2S,6R) enantiomer.

Spectroscopic Characterization (e.g., NMR Spectroscopy, Mass Spectrometry, Optical Rotation)

Spectroscopic techniques are essential for elucidating the molecular structure and confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the compound's covalent structure and diastereomeric configuration (cis). The cis configuration is confirmed by the chemical shifts and coupling constants of the protons on the morpholine (B109124) ring. researchgate.net For cis-2,6-dimethylmorpholine (B33440), the two methyl groups are in equivalent environments, as are the two axial and two equatorial protons, leading to a relatively simple spectrum.

Table 3: Typical NMR Spectroscopic Data for cis-2,6-Dimethylmorpholine (in DMSO-d₆)
NucleusAssignmentChemical Shift (δ ppm)
¹H NMR-CH(CH₃)-~3.5 - 3.7
-CH₂- (axial/equatorial)~2.0 - 2.8
-CH₃~1.0 - 1.2
¹³C NMR-CH(CH₃)- (C2, C6)71.68 google.com
-CH₂- (C3, C5)50.58 google.com
-CH₃19.30 google.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which serves as a molecular fingerprint. Under electron ionization (EI), the molecular ion (M+) of 2,6-dimethylmorpholine is observed at m/z 115. nist.gov The primary fragmentation pathway is α-cleavage, which involves the loss of a methyl group, resulting in a stable, resonance-delocalized ion at m/z 100. miamioh.edulibretexts.org

Table 4: Key Mass Spectrometry Fragmentation Data for 2,6-Dimethylmorpholine
m/zAssignmentDescription
115[M]⁺Molecular Ion
100[M - CH₃]⁺Loss of a methyl radical via α-cleavage (base peak)
70[C₄H₈N]⁺Further fragmentation involving ring cleavage
57[C₃H₇N]⁺ / [C₄H₉]⁺Fragment from ring cleavage

Optical Rotation: As a chiral molecule, this compound rotates the plane of polarized light. wikipedia.org The specific rotation is a characteristic physical property used to identify a specific enantiomer and determine its purity. masterorganicchemistry.com The sign of the rotation (+ or -) distinguishes the (2R,6S) enantiomer from its (2S,6R) counterpart, although the direction cannot be predicted from the R/S designation alone. masterorganicchemistry.com The magnitude of the rotation is proportional to the enantiomeric excess (ee) of the sample.

X-ray Crystallography for Absolute Stereochemistry Determination

While chromatographic and spectroscopic methods can establish purity and relative stereochemistry, X-ray crystallography is the definitive technique for determining the absolute configuration of a chiral center. nih.gov Obtaining a single crystal of a small, relatively simple amine like this compound can be challenging.

A common and highly effective strategy is to prepare a salt or derivative of the amine with a chiral molecule of a known absolute configuration. researchgate.net For instance, reacting the racemic cis-2,6-dimethylmorpholine with an enantiomerically pure chiral acid (e.g., tartaric acid or a camphorsulfonic acid derivative) produces a pair of diastereomeric salts. These diastereomers can be separated by crystallization. Subsequent X-ray diffraction analysis of a suitable single crystal of one of the diastereomeric salts allows for the unambiguous assignment of the absolute stereochemistry of the amine relative to the known configuration of the acid. nih.gov This method provides unequivocal proof of the (2R,6S) configuration.

Development and Application of Reference Standards for Quality Control in Research Synthesis

The establishment of a well-characterized reference standard is a cornerstone of quality control in chemical synthesis. A reference standard for this compound serves as the benchmark against which newly synthesized batches are compared to ensure they meet required identity, purity, and stereochemical specifications.

The development and application of such a standard involves several key steps:

Preparation and Purification: A batch of this compound is synthesized and purified to the highest possible degree using techniques like fractional distillation or preparative chromatography.

Comprehensive Characterization: The purified material undergoes extensive analysis using the methodologies described above. This includes:

Identity Confirmation: Confirmed by NMR and Mass Spectrometry.

Purity Assessment: Diastereomeric and chemical purity are determined by GC and/or HPLC.

Enantiomeric Purity: The enantiomeric excess is precisely measured using chiral HPLC or chiral GC.

Absolute Stereochemistry: Confirmed definitively by X-ray crystallography of a suitable derivative.

Value Assignment and Documentation: The purity of the reference standard is officially assigned (e.g., 99.8% pure, >99.9% ee). All analytical data, certificates of analysis, and characterization methods are thoroughly documented.

Application in Quality Control: The reference standard is used in routine quality control to:

Qualify Analytical Methods: Validate the accuracy, precision, and specificity of the HPLC and GC methods used for batch release.

Identify and Quantify Impurities: In routine HPLC or GC analysis, the retention time of the main peak in a new batch is compared to that of the reference standard for identity confirmation. Impurities are quantified relative to the standard.

Confirm Stereochemical Integrity: The enantiomeric purity of new batches is verified by comparing the results against the established chiral separation method qualified with the reference standard.

By implementing a robust reference standard program, manufacturers and researchers can ensure the consistent quality and stereochemical integrity of this compound for its intended application.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.